N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride
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Overview
Description
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride is a tertiary amine compound with the molecular formula C14H23N. It is a colorless liquid that can appear yellow or brown due to oxidation. This compound is often used in coordination chemistry as a ligand and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride can be synthesized through the alkylation of 2,6-diisopropylaniline with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated acid .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent temperature control .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Parent amine.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of stabilizers, synthetic resins, and antioxidants.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, which can alter the activity of the target molecules. The pathways involved often include coordination to metal centers and subsequent modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: A precursor in the synthesis of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride.
N,N-Diisopropylethylamine: Another tertiary amine with similar steric properties but different reactivity.
Triethylamine: A commonly used tertiary amine in organic synthesis.
Uniqueness
This compound is unique due to its bulky structure, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications requiring specific spatial arrangements and interactions .
Properties
CAS No. |
666860-21-5 |
---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6;/h7-11H,1-6H3;1H |
InChI Key |
NVMLVFZQVWULLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C.Cl |
Origin of Product |
United States |
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